1-Bromobicyclo[2.2.1]heptane
Overview
Description
1-Bromobicyclo[2.2.1]heptane, also known as 1-bromonorbornane, is a bicyclic organic compound with the molecular formula C₇H₁₁Br. It features a bromine atom attached to one of the bridgehead carbons of the bicyclo[2.2.1]heptane structure. This compound is of interest due to its unique structural properties and its reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromobicyclo[2.2.1]heptane can be synthesized through several methods:
Bromination of Norbornane: One common method involves the bromination of norbornane using bromine (Br₂) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the bridgehead position.
Addition of Hydrogen Bromide to Norbornene: Another method involves the addition of hydrogen bromide (HBr) to norbornene. This reaction typically occurs under acidic conditions and follows Markovnikov’s rule, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the bromination of norbornane due to its simplicity and efficiency. The reaction is typically carried out in large reactors with controlled temperature and light conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Bromobicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to the presence of the bromine atom, this compound can undergo nucleophilic substitution reactions. the steric hindrance at the bridgehead position makes it less reactive in typical S_N2 reactions.
Elimination Reactions: This compound can also undergo elimination reactions to form norbornene. The elimination typically requires strong bases and high temperatures.
Common Reagents and Conditions
Nucleophilic Substitution: Silver nitrate (AgNO₃) in aqueous solution at 150°C.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) at high temperatures.
Major Products
Nucleophilic Substitution: Formation of norbornyl alcohol.
Elimination: Formation of norbornene.
Scientific Research Applications
1-Bromobicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The unique structure of this compound makes it useful in the development of novel materials with specific properties.
Drug Discovery: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-bromobicyclo[2.2.1]heptane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bridgehead position stabilizes the carbocation, allowing the reaction to proceed via the S_N1 mechanism. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
1-Bromobicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
1-Chlorobicyclo[2.2.1]heptane: Similar structure but with a chlorine atom instead of bromine. It is less reactive in nucleophilic substitution reactions due to the lower leaving group ability of chlorine compared to bromine.
1-Iodobicyclo[2.2.1]heptane: Similar structure but with an iodine atom. It is more reactive in nucleophilic substitution reactions due to the higher leaving group ability of iodine.
Norbornane: The parent hydrocarbon without any halogen substitution. It is less reactive and serves as a starting material for the synthesis of halogenated derivatives.
This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and makes it useful in various chemical transformations.
Biological Activity
1-Bromobicyclo[2.2.1]heptane is a compound of significant interest in organic chemistry due to its unique bridged bicyclic structure. This structure influences its reactivity and biological activity, making it a subject of various studies.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 175.07 g/mol. Its structure consists of a bicyclic system that includes a bromine atom bonded to one of the bridgehead carbons, which significantly affects its chemical behavior.
Property | Value |
---|---|
Molecular Formula | C₇H₁₁Br |
Molar Mass | 175.07 g/mol |
Density | 1.363 g/mL at 25°C |
Boiling Point | 82°C at 29 mm Hg |
Flash Point | 60°C |
Skin Permeation | Yes |
CYP Inhibition | CYP2C9 inhibitor |
Reactivity Profile
This compound is noted for its extremely low reactivity in nucleophilic substitution reactions (both SN1 and SN2). This unreactivity is attributed to the steric hindrance caused by its bridged structure, which restricts nucleophile approach and destabilizes potential carbocation intermediates formed during reactions .
- SN2 Reactions : The bridged structure limits backside attack, essential for SN2 mechanisms.
- SN1 Reactions : The formation of stable carbocations is hindered due to significant angle strain in the bicyclic system.
Case Study: Reactivity Assessment
A study assessed the reactivity of various bicyclic compounds, including this compound, demonstrating that its unique structure leads to significantly lower reaction rates compared to non-branched counterparts. This finding emphasizes the importance of structural features in determining chemical behavior in biological systems.
Research Findings
- Inhibition Studies : Research on related compounds indicates that modifications to the bicyclic structure can enhance or reduce biological activity significantly. For instance, substituents on the bridgehead carbons can alter reactivity profiles and interaction with biological targets.
- Synthetic Applications : The compound serves as an intermediate in synthesizing more complex organic molecules, which may exhibit enhanced biological activities or serve as models for studying drug interactions.
Properties
IUPAC Name |
1-bromobicyclo[2.2.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-3-1-6(5-7)2-4-7/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGQMFDJANKDLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158919 | |
Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13474-70-9 | |
Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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